molecular formula C11H18N2O6 B1441352 Glycyl tyrosine CAS No. 39630-46-1

Glycyl tyrosine

Cat. No. B1441352
CAS RN: 39630-46-1
M. Wt: 274.27 g/mol
InChI Key: VELZBUAWAUZDLF-WWPIYYJJSA-N
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Description

Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine joined by a peptide linkage . It has a molecular formula of C11H14N2O4 . It is part of the Neonutrin drug, compensating for the deficiency of amino acids in the body .


Synthesis Analysis

The synthesis of Glycyl-L-tyrosine involves a process for efficiently producing N-glycyltyrosine of high purity . This process includes adding dropwise to an aqueous suspension of tyrosine or a salt thereof 2 equivalents or more of a haloacetyl halide and an aqueous solution of an inorganic base simultaneously in the presence or absence of an organic solvent .


Molecular Structure Analysis

The molecular structure of Glycyl-L-tyrosine is represented by the IUPAC Standard InChI: InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions of Glycyl-L-tyrosine involve the interaction between a glycyl-tyrosine solution and solutions of HNO3 and KOH in different pH ranges at a temperature of 298.15 K . Thermal effects of the stepwise dissociation of the dipeptide are determined .


Physical And Chemical Properties Analysis

The enthalpies of dissolution of crystalline Glycyl-L-tyrosine in water and in aqueous potassium hydroxide at 298.15 K were determined by the direct calorimetric method . The standard enthalpies of combustion and formation of Glycyl-L-tyrosine were calculated by the additive group method based on group systematics with classification of fragments of the type of Benson classification .

Scientific Research Applications

  • Biochemistry

    • Glycyl tyrosine has been used in a nuclear magnetic relaxation study to understand its interaction with manganese-carboxypeptidase A in solution .
    • The spin-lattice and spin-spin relaxation rates of the Gly C α and Tyr aryl protons of glycyl-L-tyrosine bound to manganese (II)-substituted carboxypeptidase A (MnCPA) in aqueous solution were measured .
    • The binding modes of MnCPA with Gly-Tyr in solution are different from that of ZnCPA in crystals .
  • Cell Culture Media Applications

    • Glycyl tyrosine is used to enhance the solubility of L-Tyrosine in cell culture media applications .
    • To increase solubility for free L-Tyrosine at a neutral pH, Evonik chemically couples L-Tyrosine to glycine via a peptide bond to create the dipeptide known as cQrex® GY (glycyl-L-tyrosine) .
  • Synthesis of Triorganotin Derivatives

    • Glycyl tyrosine plays a significant role in the synthesis of new triorganotin (IV) derivatives of dipeptides with potential biomedical applications .
    • These derivatives, such as R3Sn (HL), have been investigated for their anti-inflammatory, antimicrobial, and cardiovascular activities .
  • Gold Nanoparticle Formation

    • Glycyl tyrosine has been used in the reaction with Au (III) (bromoaurate) in 0.05 M KOH conditions to monitor the formation of gold nanoparticles .
    • The alkaline conditions facilitate amino acid binding to Au (III), inhibit the .
  • Phenylalanine and Tyrosine Metabolism

    • Glycyl tyrosine has been used to study the effect of graded intake on phenylalanine and tyrosine metabolism in parenterally fed neonates .
    • This study also estimated the tyrosine requirement .
  • Biopharmaceutical Production
    • Glycyl tyrosine, specifically cQrex® GY (glycyl-L-tyrosine), is used in cell culture media to optimize the productivity of research and manufacturing sites in the biopharmaceutical industry .
    • The dipeptide is up to 50 times more soluble in neutral pH compared to free L-tyrosine, making it an efficient nutrient for cells .
    • This application is crucial for the successful production of biological drugs at all scales, from small batches of fully personalized cell therapies to high-volume monoclonal antibodies made in large bioreactors .
  • Perfusion-Based Processes in Biopharmaceutical Production
    • Glycyl tyrosine, specifically cQrex® GY (glycyl-L-tyrosine), is used in cell culture media to optimize the productivity of research and manufacturing sites in the biopharmaceutical industry .
    • The dipeptide is up to 50 times more soluble in neutral pH compared to free L-Tyrosine, making it an efficient nutrient for cells .
    • This application is crucial for the successful production of biological drugs at all scales, from small batches of fully personalized cell therapies to high-volume monoclonal antibodies made in large bioreactors .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELZBUAWAUZDLF-WWPIYYJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192736
Record name Glycyl tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl tyrosine

CAS RN

39630-46-1
Record name Glycyl tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYL TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
825
Citations
S Çelik, S Akyuz, AE Ozel - Vibrational Spectroscopy, 2017 - Elsevier
… This study investigated the conformational behavior of biological active molecule Glycyl-Tyrosine (Gly-Tyr) dipeptide and its dimers, by Boltzmann jump and DFT calculations. The …
Number of citations: 13 www.sciencedirect.com
S Himmelseher, E Pfenninger… - Journal of Parenteral …, 1996 - Wiley Online Library
… Conclusions: This study provides no evidence to support a CSF entry of IV glycyl-tyrosine and glycyl-glutamine under conditions of a normal blood-brain barrier in the adult (detection …
GN Reeke, JA Hartsuck, ML Ludwig… - Proceedings of the …, 1967 - National Acad Sciences
Communicated October 25, 1967 Bovine carboxypeptidase Aa (CPA) is a zinc-containing enzyme of mol wt 34,600 which catalyzes the hydrolysis of polypeptides at the C-terminal …
Number of citations: 206 www.pnas.org
DW Smits, EH Wiebenga - Acta Crystallographica, 1953 - scripts.iucr.org
… Final [001] electron-density projection of glycyl- tyrosine hydrochloride. Contours are at intervals of 1 eA-2, the one-electron contour being broken. In the C1- ion contours are at l, 2, 4, 6..…
Number of citations: 49 scripts.iucr.org
KH Smolle, P Kaufmann, S Fleck, A Lueger, G Mausser… - Clinical Nutrition, 1997 - Elsevier
… In the present study the effect of a new dipeptide (glycyltyrosine) containing amino acid … acid solutions) provided as a dipeptide, glycyl-tyrosine, was hydrolized very rapidly and could …
Number of citations: 17 www.sciencedirect.com
A Geake, M Nierenstein - Biochemical Journal, 1915 - ncbi.nlm.nih.gov
… The product thus obtained was the glycyl-tyrosine methyl ester, as … glycyl-tyrosine and on. oxydation p-hydroxybenzoic acid. It'is apparent that the nitrogen atoms of the glycyl-tyrosine …
Number of citations: 1 www.ncbi.nlm.nih.gov
TC Tranter - Acta Crystallographica, 1952 - scripts.iucr.org
… : Glycyl tyrosine, 12.9% (calculated for glycyl tyrosine. 2H20, 13.1%); Glyeyl tyrosine HC1, 5-5 % (calculated for glycyl tyrosine. I-… The crystal structure of glycyl tyrosine hydrochlonde is …
Number of citations: 3 scripts.iucr.org
AI Lytkin, VV Chernikov, ON Krutova… - Russian Journal of …, 2016 - Springer
… There are reliable data on the ionization constants of glycyl-tyrosine in … To compare the glycyl-tyrosine stepwise dissociation constants … The dissociation constants of glycyl-tyrosine were …
Number of citations: 4 link.springer.com
M Akram, D Kumar - Journal of Saudi Chemical Society, 2014 - Elsevier
… bromide (CTAB) on the interaction of dipeptide glycyl-tyrosine (Gly-Tyr) with ninhydrin under varying conditions … glycyl-tyrosine in aqueous medium … glycyl-tyrosine in micellar medium …
Number of citations: 18 www.sciencedirect.com
JP Greenstein - Journal of Biological Chemistry, 1932 - Elsevier
… Glycyl-tyrosine was prepared according to the method of Fischer (7), and was twice crystallized from alcohol-water mixtures. Nitrogen analysis, according to the method of Koch and …
Number of citations: 20 www.sciencedirect.com

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